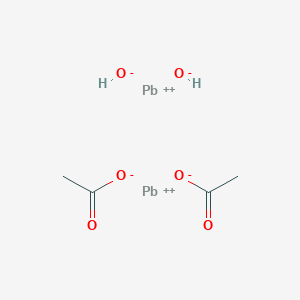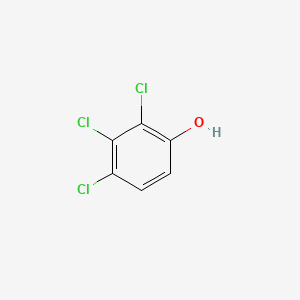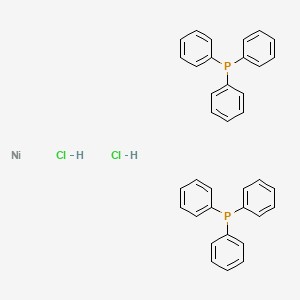
Nickel;triphenylphosphane;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(triphenylphosphine)nickel(II) , is a coordination complex with the formula NiCl₂[P(C₆H₅)₃]₂. This compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid. It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Hydration Method: The blue isomer is prepared by treating hydrated nickel chloride (NiCl₂·6H₂O) with triphenylphosphine (PPh₃) in alcohols or glacial acetic acid.
Reaction: NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O
Crystallization: When allowed to crystallize from chlorinated solvents, the tetrahedral isomer converts to the square planar isomer.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure the desired isomer is obtained.
Types of Reactions:
Oxidation: Nickel;triphenylphosphane;dihydrochloride can undergo oxidation reactions, although this is less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: The compound is primarily used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Grignard Reagents: Used in cross-coupling reactions.
Hydrosilylation Reagents: Used in hydrosilylation reactions.
Hydrogenation Conditions: Used in hydrogenation reactions.
Polymerization Conditions: Used in polymerization reactions.
Major Products Formed:
Cross-Coupling Products: Various biaryl compounds.
Hydrosilylation Products: Silylated organic compounds.
Hydrogenation Products: Reduced organic compounds.
Polymerization Products: Polymers with specific properties.
科学的研究の応用
Chemistry: Nickel;triphenylphosphane;dihydrochloride is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. Biology: The compound has been explored for its potential use in biological studies, particularly in the synthesis of biologically active molecules. Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially in the synthesis of drug intermediates. Industry: It is used in the chemical industry for the production of various organic compounds, including polymers and fine chemicals.
作用機序
The compound acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the oxidative addition of the nickel complex to the organic halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product.
Molecular Targets and Pathways Involved:
Organic Halides: Targeted in cross-coupling reactions.
Organometallic Reagents: Involved in transmetalation steps.
Reductive Elimination Pathways: Critical for the formation of the final product.
類似化合物との比較
Palladium;triphenylphosphane;dihydrochloride: Another widely used catalyst in cross-coupling reactions, but often preferred for its higher activity.
Copper;triphenylphosphane;dihydrochloride: Used in similar reactions but with different reactivity profiles.
Iron;triphenylphosphane;dihydrochloride: Less commonly used but explored for its potential in sustainable catalysis.
Uniqueness: Nickel;triphenylphosphane;dihydrochloride is unique in its ability to catalyze reactions under milder conditions compared to palladium-based catalysts, making it valuable for certain sensitive substrates.
特性
IUPAC Name |
nickel;triphenylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZYHIKTNYOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
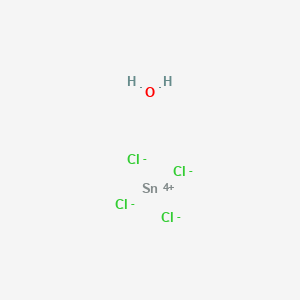
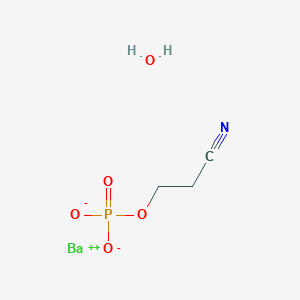
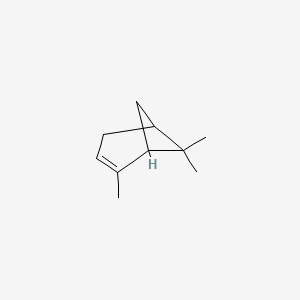
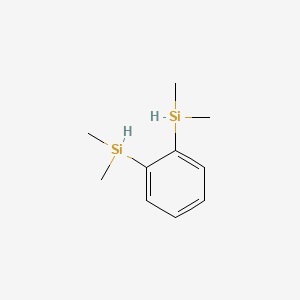
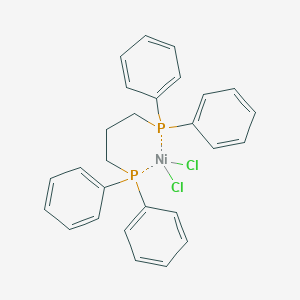
![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)
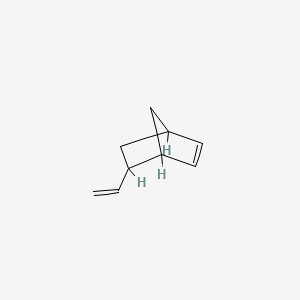
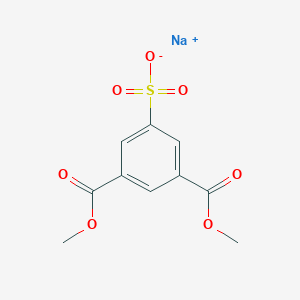
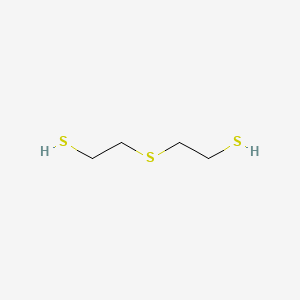
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
